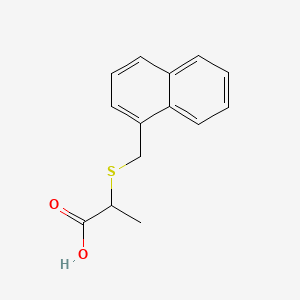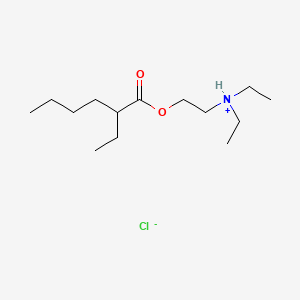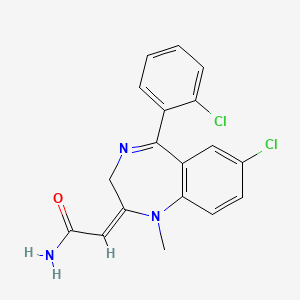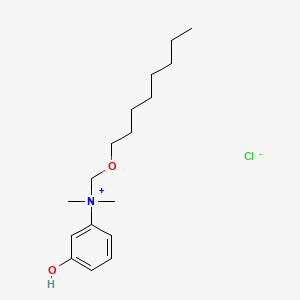
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt is a chemical compound with the molecular formula C10H7NaO5S. It is a derivative of naphthalene, characterized by the presence of sulfonic acid and hydroxyl groups. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes mixing naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature of 20-35°C. Gradual addition of more concentrated oleum and further naphthalene is done alternately. After heating the mixture for several hours, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Análisis De Reacciones Químicas
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. .
Aplicaciones Científicas De Investigación
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: This compound is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is utilized in the production of various industrial chemicals and as a stabilizer in certain formulations
Mecanismo De Acción
The mechanism of action of 1-naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The sulfonic acid group enhances its solubility and reactivity in aqueous environments .
Comparación Con Compuestos Similares
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt can be compared with other similar compounds such as:
1-Naphthol-4-sulfonic acid sodium salt: Similar in structure but with different hydroxylation patterns.
Sodium 4-amino-1-naphthalenesulfonate: Contains an amino group instead of hydroxyl groups.
1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, disodium salt: An azo compound with additional sulfonic acid groups .
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
54179-01-0 |
|---|---|
Fórmula molecular |
C10H7NaO5S |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
sodium;4,5-dihydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O5S.Na/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
JHHXMIZEZYUKLW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=CC(=C2C(=C1)O)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)



![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)





![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
